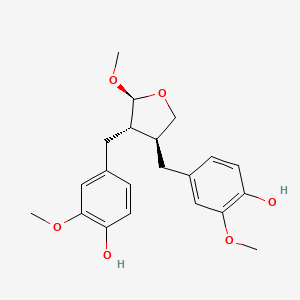
4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary targets of 4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan are the A549, SK-OV-3, SKMEL-2, and HCT15 cell lines . These cell lines are often used in research to study various types of cancer, including lung, ovarian, skin, and colorectal cancers .
Mode of Action
4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan exhibits cytotoxicity against its target cell lines The cytotoxicity suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cell lines .
Biochemical Pathways
Given its cytotoxic effects on cancer cell lines, it is plausible that the compound interferes with pathways essential for cell survival and proliferation .
Result of Action
The primary result of the action of 4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan is its cytotoxic effect on the A549, SK-OV-3, SKMEL-2, and HCT15 cell lines . The compound’s IC50 values, which represent the concentration needed to inhibit cell viability by 50%, are 67.14, 67.38, 64.11, and 76.31 μg/mL for the A549, SK-OV-3, SKMEL-2, and HCT15 cell lines, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan is usually carried out through extraction from plant sources, particularly Viburnum foetidum . The extraction process involves solvent extraction, purification, and crystallization to obtain the compound in its pure form. This method is preferred due to the natural abundance of the compound in the plant and the relatively simple extraction process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted lignans with different functional groups. These products often exhibit different biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan has several scientific research applications, including:
Chemistry: Used as a model compound to study lignan synthesis and reactivity.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan: is similar to other lignans such as pinoresinol, lariciresinol, and secoisolariciresinol.
Pinoresinol: Known for its antioxidant properties.
Lariciresinol: Exhibits anti-inflammatory and anticancer activities.
Secoisolariciresinol: Found in flaxseed, known for its estrogenic and antioxidant properties.
Uniqueness
4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan is unique due to its specific structure, which includes both hydroxy and methoxy groups, as well as an epoxide ring. This unique structure contributes to its distinct biological activities, particularly its cytotoxic effects against cancer cell lines .
Eigenschaften
IUPAC Name |
4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-19-10-13(4-6-17(19)22)8-15-12-27-21(26-3)16(15)9-14-5-7-18(23)20(11-14)25-2/h4-7,10-11,15-16,21-23H,8-9,12H2,1-3H3/t15-,16+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNYSHCOXNAFIY-XFQAVAEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(CO1)CC2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H](CO1)CC2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



